molecular formula C18H11BrClN3O5 B5706814 5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid

5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid

Cat. No. B5706814
M. Wt: 464.7 g/mol
InChI Key: FAXXFIOVHFSKRF-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid is a useful research compound. Its molecular formula is C18H11BrClN3O5 and its molecular weight is 464.7 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid is 462.95706 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carcinogenic Properties and Comparative Studies

  • Carcinogenicity in Rats : Compounds like 2-hydrazino-4-(5-nitro-2-furyl)thiazole have shown potent carcinogenic properties, predominantly inducing mammary gland carcinomas. This highlights the potential carcinogenicity of compounds with similar structures, including those with furfuryl and nitrophenyl substituents (Cohen et al., 1970).
  • Comparative Carcinogenicity in Mice : Similar compounds, like N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide, have been studied for their carcinogenic effects in mice, revealing a range of organ-specific carcinogenic activities. This provides insight into the broader implications of structurally related compounds (Cohen et al., 1973).

Antimicrobial and Antituberculosis Activity

  • Antimycobacterial Activity : Various derivatives of furan compounds, including those with nitrofuryl and substituted phenyl groups, have demonstrated significant antimycobacterial activity, specifically against Mycobacterium tuberculosis (Küçükgüzel et al., 1999).
  • Antibacterial and Antifungal Properties : Certain isoxazole derivatives with 5-(4-nitrophenyl)-2-furyl groups have shown notable antibacterial and antifungal activities, suggesting potential applications in treating infections (Dhaduk & Joshi, 2022).

Synthesis and Structural Studies

  • Synthetic Processes and Steric Configurations : Studies on the synthesis of related furan compounds, including those with nitro-furyl and bromo-furyl groups, provide insights into their structural configurations and potential chemical applications (Hirao et al., 1973).

Miscellaneous Applications

  • Electron Transfer Processes : The electron transfer reactions of nitrofuryl derivatives have been studied, offering insights into their potential use in various chemical processes (Prousek, 1980).
  • Synthesis of Derivatives for Biological Activities : Syntheses of diflunisal hydrazide-hydrazones, including derivatives with nitro-furyl groups, have been explored for their antimycobacterial and anticonvulsant activities (Küçükgüzel et al., 2003).

properties

IUPAC Name

5-[(2E)-2-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]hydrazinyl]-2-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrClN3O5/c19-15-8-11(23(26)27)2-4-13(15)17-6-3-12(28-17)9-21-22-10-1-5-16(20)14(7-10)18(24)25/h1-9,22H,(H,24,25)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXXFIOVHFSKRF-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2E)-2-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]hydrazinyl]-2-chlorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid
Reactant of Route 2
Reactant of Route 2
5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid
Reactant of Route 3
Reactant of Route 3
5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid
Reactant of Route 4
5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid
Reactant of Route 5
Reactant of Route 5
5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid
Reactant of Route 6
5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.